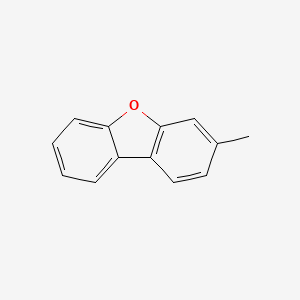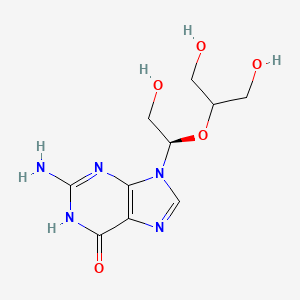![molecular formula C24H31N3 B13760326 Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-10-5](/img/structure/B13760326.png)
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a chemical compound with the molecular formula C20H29N3 It is known for its unique structure, which includes a benzonitrile group attached to a pyrimidine ring, further connected to a trans-4-heptylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- typically involves multiple steps. One common method includes the reaction of 4-heptylcyclohexanone with a suitable nitrile source under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(trans-4-heptylcyclohexyl)-: Similar structure but lacks the pyrimidine ring.
Benzonitrile, 4-(trans-4-ethylcyclohexyl)-: Similar structure with a shorter alkyl chain.
Benzonitrile, 4-(trans-4-pentylcyclohexyl)-: Another similar compound with a different alkyl chain length.
Uniqueness
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
Propriétés
Numéro CAS |
72785-10-5 |
|---|---|
Formule moléculaire |
C24H31N3 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3 |
Clé InChI |
VJMNQADPCKONIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


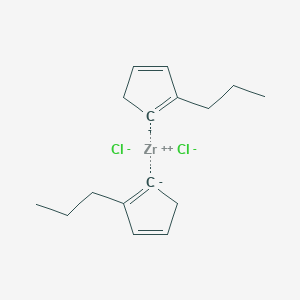
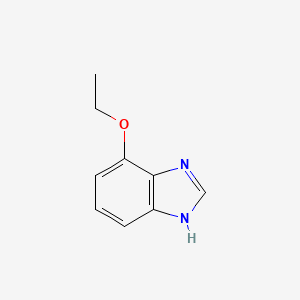
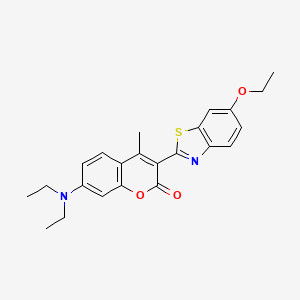
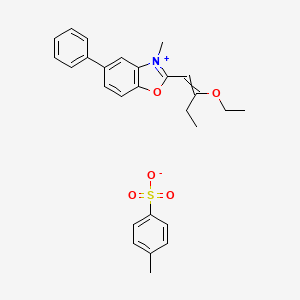
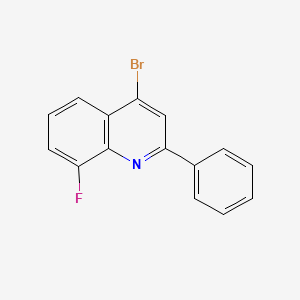
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



